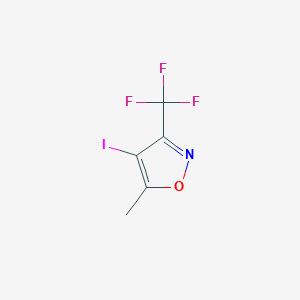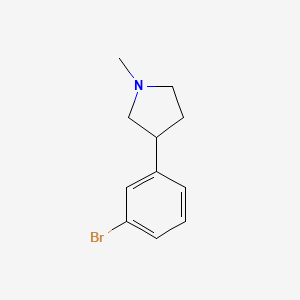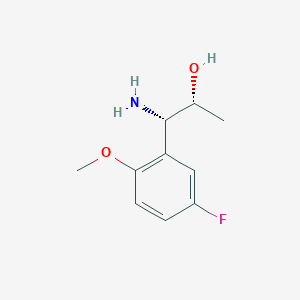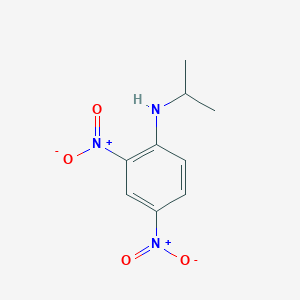
N-Isopropyl-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-2,4-dinitroaniline is an organic compound with the molecular formula C₉H₁₁N₃O₄ and a molecular weight of 225.2013 g/mol . It is a derivative of aniline and dinitrobenzene, characterized by the presence of isopropyl and nitro groups on the benzene ring . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropyl-2,4-dinitroaniline can be synthesized through the reaction of 1-chloro-2,4-dinitrobenzene with isopropylamine . The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the nucleophilic substitution of the chlorine atom by the isopropylamine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of this compound results in the formation of N-Isopropyl-2,4-diaminoaniline.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
N-Isopropyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Isopropyl-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo reduction and substitution reactions, leading to the formation of active intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: A closely related compound with similar chemical properties but lacking the isopropyl group.
2,5-Dinitroaniline: Another isomer with nitro groups at different positions on the benzene ring.
3,4-Dinitroaniline: An isomer with nitro groups at the 3 and 4 positions on the benzene ring.
Uniqueness
N-Isopropyl-2,4-dinitroaniline is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This structural difference influences its reactivity and applications, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
13059-85-3 |
|---|---|
Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2,4-dinitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11N3O4/c1-6(2)10-8-4-3-7(11(13)14)5-9(8)12(15)16/h3-6,10H,1-2H3 |
InChI Key |
KBLJXXODEPARJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


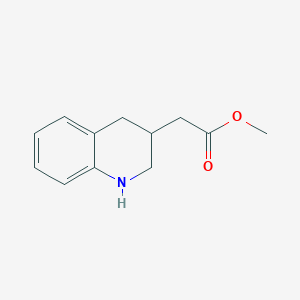
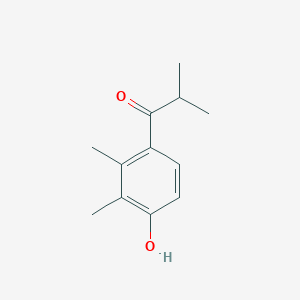
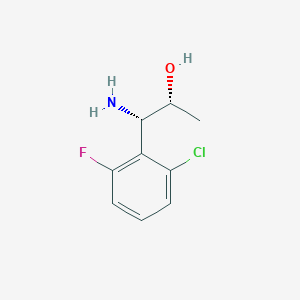
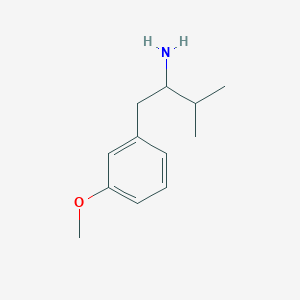
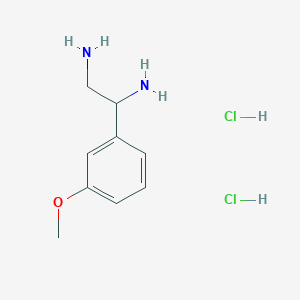

![Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride](/img/structure/B15235804.png)
![6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hcl](/img/structure/B15235810.png)
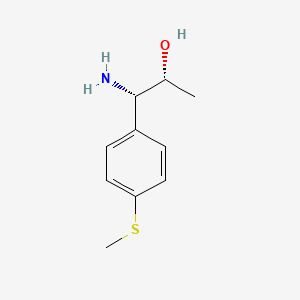

![8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B15235831.png)
